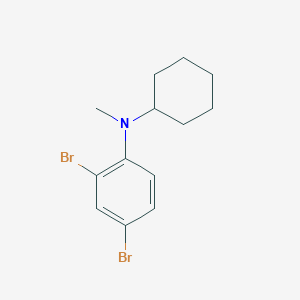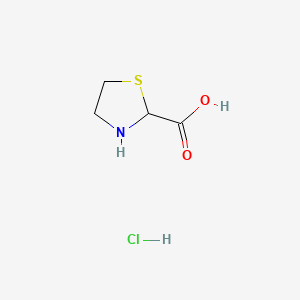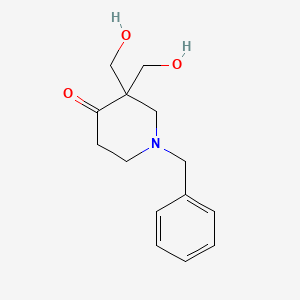
4'-Chloro-2'-fluoro-2-aminobiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Chloro-2’-fluoro-2-aminobiphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a chloro group at the 4’ position, a fluoro group at the 2’ position, and an amino group at the 2 position on the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-chloro-2’-fluoro-2-aminobiphenyl typically involves multi-step reactions. One common method includes the Suzuki-Miyaura coupling reaction, where an aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of 4’-chloro-2’-fluoro-2-aminobiphenyl may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. For instance, the use of continuous flow reactors can enhance the efficiency of the Suzuki-Miyaura coupling reaction. Additionally, the purification steps, such as recrystallization or chromatography, are scaled up to handle larger quantities of the compound .
化学反应分析
Types of Reactions
4’-Chloro-2’-fluoro-2-aminobiphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or amines, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted biphenyl derivatives, nitro compounds, and reduced amines. These products can further undergo additional chemical transformations to yield a wide range of functionalized biphenyl compounds .
科学研究应用
4’-Chloro-2’-fluoro-2-aminobiphenyl has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers
作用机制
The mechanism of action of 4’-chloro-2’-fluoro-2-aminobiphenyl involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the chloro and fluoro groups enhances the compound’s binding affinity and specificity towards these targets. Additionally, the amino group can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the enzyme-inhibitor complex .
相似化合物的比较
4’-Chloro-2’-fluoro-2-aminobiphenyl can be compared with other biphenyl derivatives such as:
4’-Chloro-2-aminobiphenyl: Lacks the fluoro group, which may result in different reactivity and binding properties.
2’-Fluoro-2-aminobiphenyl: Lacks the chloro group, affecting its chemical stability and interaction with molecular targets.
4’-Chloro-2’-methyl-2-aminobiphenyl: The presence of a methyl group instead of a fluoro group can alter the compound’s hydrophobicity and biological activity.
The uniqueness of 4’-chloro-2’-fluoro-2-aminobiphenyl lies in the combined presence of the chloro, fluoro, and amino groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
627086-26-4 |
|---|---|
分子式 |
C12H9ClFN |
分子量 |
221.66 g/mol |
IUPAC 名称 |
2-(4-chloro-2-fluorophenyl)aniline |
InChI |
InChI=1S/C12H9ClFN/c13-8-5-6-9(11(14)7-8)10-3-1-2-4-12(10)15/h1-7H,15H2 |
InChI 键 |
VMZSXDXCKMYSAO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)Cl)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


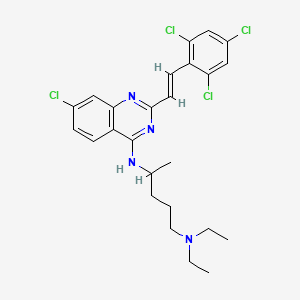
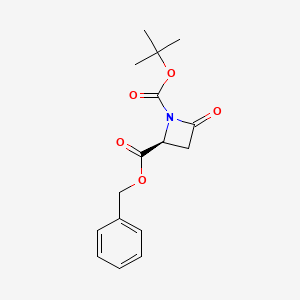

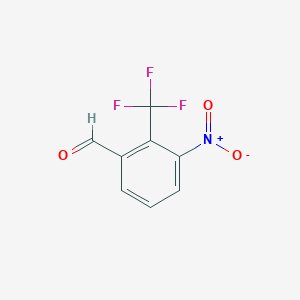
![2-[(2-Bromo-4-methoxyphenoxy)methyl]oxirane](/img/structure/B14143639.png)
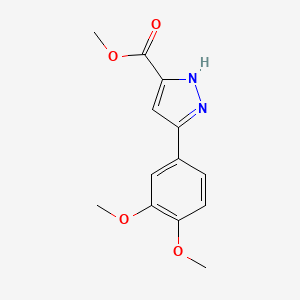
![1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine](/img/structure/B14143653.png)
![1,2-Ethanediamine, N,N'-bis[1-(2-pyridinyl)ethylidene]-](/img/structure/B14143660.png)

